2-(5-BROMO-2-METHOXYPHENYL)-3-{[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Overview
Description
2-(5-BROMO-2-METHOXYPHENYL)-3-{[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes bromine and methoxy groups attached to a phenyl ring, and a dihydroquinazolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-2-METHOXYPHENYL)-3-{[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using bromine and methanol, respectively.
Formation of the Schiff Base: The final step involves the condensation of the quinazolinone derivative with an aldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines and aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-BROMO-2-METHOXYPHENYL)-3-{[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-2-METHOXYPHENYL)-3-{[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-BROMO-2-METHOXYPHENYL)-3-{[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE shares similarities with other quinazolinone derivatives, such as:
- This compound
- This compound
Uniqueness
Structural Features: The presence of both bromine and methoxy groups attached to the phenyl ring, along with the Schiff base, makes this compound unique.
Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2-dihydroquinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br2N3O3/c1-30-20-9-7-15(24)11-14(20)13-26-28-22(18-12-16(25)8-10-21(18)31-2)27-19-6-4-3-5-17(19)23(28)29/h3-13,22,27H,1-2H3/b26-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAZZPYEKGUESQ-LGJNPRDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.